(6E)-6-(3,4-dimethoxybenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6E)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazolothiazole core
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to control reaction conditions precisely. The use of catalysts and solvents that can be easily recycled also helps in making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(6E)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific optical characteristics.
Mechanism of Action
The mechanism of action of (6E)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Triazolothiazoles: Compounds with similar triazole-thiazole core structures.
Phenyl-substituted triazoles: Compounds with phenyl groups attached to triazole rings.
Methoxy-substituted aromatic compounds: Compounds with methoxy groups on aromatic rings.
Uniqueness
(6E)-6-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6E)-6-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-9-8-12(10-15(14)25-2)11-16-18(23)22-17(20-21-19(22)26-16)13-6-4-3-5-7-13/h3-11H,1-2H3/b16-11+ |
InChI Key |
RUGACKGCZIFUDZ-LFIBNONCSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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